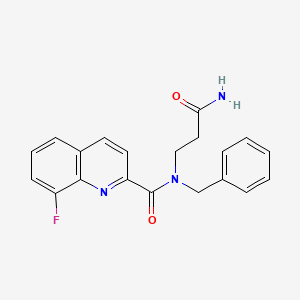![molecular formula C14H14ClF3N4O B5516148 N-{2-[3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide](/img/structure/B5516148.png)
N-{2-[3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazole derivatives, similar to N-{2-[3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide, involves methods that allow the formation of the triazole ring. These methods may include cyclization reactions and the use of different reagents to introduce specific functional groups. For instance, Şahin et al. explored the synthesis of related compounds using X-ray diffraction techniques, indicating a structured approach to crafting these molecules (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is typically determined using spectroscopic and structural studies. For example, the crystal structure and spectroscopic analysis, such as IR, NMR, and X-ray diffraction, provide insights into the arrangement of atoms, molecular geometry, and intermolecular interactions, which are crucial for understanding the compound's behavior and reactivity (Şahin et al., 2014).
Chemical Reactions and Properties
The chemical reactions and properties of this compound revolve around its functional groups and molecular structure. These can include nucleophilic substitutions, hydrogen bonding, and other interactions that define its chemical behavior and application potential. Studies such as those by Boechat et al. provide a basis for understanding these interactions and reactions in structurally similar compounds (Boechat et al., 2011).
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Molecular Docking Studies
A study on new synthetic 1,2,4-triazole derivatives, including similar structures, revealed their potential as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targets for treating conditions like Alzheimer's disease. The research involved synthesizing derivatives and testing their inhibitory activities, where some compounds showed potent inhibitory potential. Molecular docking studies were carried out to understand the interactions with the enzymes (Riaz et al., 2020).
Structural Analysis
Another study focused on the structures of two compounds closely related to the one , examining their crystalline forms and intermolecular interactions. This research provides insights into how small changes in molecular structure can influence the overall geometry and potential intermolecular interactions, which is crucial for understanding the behavior of such compounds in solid-state form (Boechat et al., 2011).
Anticancer Activity
Research into N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a similar structure, has shown anticancer activity through in silico modeling targeting the VEGFr receptor. This study underscores the potential of such compounds in developing new anticancer therapies, highlighting the importance of molecular docking and structural analysis in drug discovery (Sharma et al., 2018).
Synthesis and α-Glucosidase Inhibition
Iftikhar et al. (2019) synthesized N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide and evaluated them for their α-glucosidase inhibitory potential. This research contributes to the development of new therapeutic agents for managing diseases like diabetes by targeting α-glucosidase, an enzyme involved in carbohydrate digestion (Iftikhar et al., 2019).
Ligand-Protein Interactions and Photovoltaic Efficiency
A study on bioactive benzothiazolinone acetamide analogs, including derivatives similar to the specified compound, explored their ligand-protein interactions and photovoltaic efficiency modeling. This research highlights the multifaceted applications of such compounds, from potential therapeutic uses to their role in renewable energy technologies (Mary et al., 2020).
Eigenschaften
IUPAC Name |
N-[2-[5-(4-chlorophenyl)-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N4O/c1-9(23)19-7-6-12-20-13(10-2-4-11(15)5-3-10)21-22(12)8-14(16,17)18/h2-5H,6-8H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCBPKRUHFDSPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC(=NN1CC(F)(F)F)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(4-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5516066.png)

![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5516084.png)

![2-[(2-nitrobenzyl)thio]pyridine](/img/structure/B5516100.png)

![4-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5516108.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5516122.png)

![6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5516132.png)
![6-acetyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B5516143.png)
![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5516167.png)
![2-methyl-8-(2-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5516175.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5516178.png)